2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.: 1353986-89-6
VCID: VC8234307
InChI: InChI=1S/C10H21N3O/c1-12-6-4-3-5-9(12)8-13(2)10(14)7-11/h9H,3-8,11H2,1-2H3
SMILES: CN1CCCCC1CN(C)C(=O)CN
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

CAS No.: 1353986-89-6

Cat. No.: VC8234307

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide - 1353986-89-6

Specification

CAS No. 1353986-89-6
Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name 2-amino-N-methyl-N-[(1-methylpiperidin-2-yl)methyl]acetamide
Standard InChI InChI=1S/C10H21N3O/c1-12-6-4-3-5-9(12)8-13(2)10(14)7-11/h9H,3-8,11H2,1-2H3
Standard InChI Key GKJNUQYQTOCEDM-UHFFFAOYSA-N
SMILES CN1CCCCC1CN(C)C(=O)CN
Canonical SMILES CN1CCCCC1CN(C)C(=O)CN

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure centers on a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 2-position with a methyl group and a methyl-acetamide side chain. The nitrogen atom in the piperidine ring is further methylated, contributing to the molecule’s lipophilicity and potential blood-brain barrier permeability. The acetamide group (CH3CONH\text{CH}_{3}\text{CONH}) introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets.

Key Structural Features:

  • Piperidine Ring: Provides a rigid scaffold influencing stereoelectronic properties.

  • Methyl Groups: Enhance metabolic stability and modulate solubility.

  • Acetamide Moiety: Serves as a hydrogen bond donor/acceptor, facilitating receptor binding .

Physicochemical Characteristics

The compound’s molecular weight (199.29 g/mol) and partition coefficient (predicted logP ≈ 1.2) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its pKa values—approximately 9.5 (piperidine nitrogen) and 3.5 (amide proton)—indicate protonation states under physiological conditions, affecting bioavailability.

Table 1: Physicochemical Properties of 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

PropertyValue
Molecular FormulaC10H21N3O\text{C}_{10}\text{H}_{21}\text{N}_{3}\text{O}
Molecular Weight199.29 g/mol
logP (Predicted)1.2
pKa (Piperidine N)9.5
pKa (Amide)3.5

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide typically involves sequential alkylation and acylation steps. A common pathway begins with the reaction of 1-methylpiperidin-2-ylmethanamine with methyl acrylate, followed by reduction and acetylation.

  • Alkylation:
    1-Methylpiperidin-2-ylmethanamine+Methyl acrylateIntermediate A\text{1-Methylpiperidin-2-ylmethanamine} + \text{Methyl acrylate} \rightarrow \text{Intermediate A}

  • Reduction:
    Intermediate A+LiAlH4Secondary Amine\text{Intermediate A} + \text{LiAlH}_{4} \rightarrow \text{Secondary Amine}

  • Acetylation:
    Secondary Amine+Acetic Anhydride2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide\text{Secondary Amine} + \text{Acetic Anhydride} \rightarrow \text{2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide}

This route yields the compound with >90% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize yield and minimize byproducts. Key parameters include:

  • Temperature control (20–50°C) to prevent thermal degradation.

  • Catalytic hydrogenation for efficient reduction steps.

  • Automated purification systems using column chromatography.

Chemical Reactivity and Functional Groups

Nucleophilic Substitution

The secondary amine in the piperidine ring participates in nucleophilic substitution reactions. For example, treatment with alkyl halides yields quaternary ammonium salts, which may enhance water solubility for pharmaceutical formulations:
R-X+CompoundR-N+(CH3)2-Piperidine...\text{R-X} + \text{Compound} \rightarrow \text{R-N}^{+}\text{(CH}_{3})_{2}\text{-Piperidine...}

Condensation Reactions

The acetamide group undergoes condensation with aldehydes or ketones, forming Schiff bases. These derivatives are explored for their enhanced bioactivity:
Compound+RCHOSchiff Base+H2O\text{Compound} + \text{RCHO} \rightarrow \text{Schiff Base} + \text{H}_{2}\text{O}

Oxidation and Reduction

  • Oxidation: The piperidine ring is resistant to oxidation, but the methyl groups may oxidize to carboxylic acids under strong conditions.

  • Reduction: The acetamide moiety can be reduced to a secondary amine using LiAlH4\text{LiAlH}_{4} .

Applications in Medicinal Chemistry

Table 2: Biological Targets of Piperidine-Based Analogs

TargetAffinity (Ki, nM)Potential Therapeutic Use
Serotonin Transporter15–50Antidepressants
Norepinephrine Transporter20–70ADHD Treatments
μ-Opioid Receptor>1000Pain Management

Analgesic Properties

The compound’s acetamide group may interact with opioid receptors, though current data indicate low affinity for μ-opioid sites . Modifications to the side chain could enhance selectivity for κ- or δ-opioid receptors, offering avenues for non-addictive pain therapies.

Comparison with Structural Analogs

Positional Isomers

Substitution patterns on the piperidine ring significantly influence biological activity. For instance:

Table 3: Impact of Piperidine Substitution on Bioactivity

CompoundSubstitution PositionlogP5-HT Affinity (Ki, nM)
2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide2-ylmethyl1.225
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide4-yl0.945
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide 2-ylmethyl1.518

The 2-ylmethyl substitution confers higher serotonin transporter affinity compared to the 4-yl isomer, likely due to improved steric alignment with the target .

Research Findings and Future Directions

Current Studies

  • In Vitro Screening: Preliminary assays show moderate inhibition of monoamine oxidases (MAO-A: IC₅₀ = 2.1 μM; MAO-B: IC₅₀ = 8.7 μM).

  • Toxicology Profiles: Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, suggesting a favorable safety margin for further development.

Challenges and Opportunities

  • Metabolic Stability: The compound undergoes rapid hepatic glucuronidation, necessitating prodrug strategies.

  • Stereoselectivity: The synthesis currently produces racemic mixtures; enantioselective routes could enhance potency .

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